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Compound of Interest

Compound Name: Nipastat

Cat. No.: B1175275

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is the trade name for a broad-spectrum antimicrobial preservative system employed
extensively in the pharmaceutical, cosmetic, and food industries. It is not a single chemical
entity but rather a synergistic blend of five paraben esters: methylparaben, ethylparaben,
propylparaben, butylparaben, and isobutylparaben. This guide provides a comprehensive
overview of the safety and toxicological profile of Nipastat, focusing on the individual
properties of its constituent parabens. All quantitative data is presented in structured tables for
comparative analysis, and detailed experimental protocols for key toxicological studies are
described. Furthermore, this guide includes visualizations of pertinent signaling pathways and
experimental workflows to facilitate a deeper understanding of the toxicological mechanisms.

Physicochemical Properties and Composition

Nipastat is a white, crystalline powder. Its efficacy as a preservative stems from the combined
antimicrobial action of its components, which are esters of p-hydroxybenzoic acid. The typical
composition of Nipastat is detailed below.
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Molecular Weight (

Component Chemical Structure  Molecular Formula
g/mol )
Methylparaben CsHsOs3 152.15
Ethylparaben CoH1003 166.17
Propylparaben C10H1203 180.20
Butylparaben C11H1403 194.23
Isobutylparaben C11H1403 194.23

Toxicological Data

The toxicological profile of Nipastat is predicated on the individual toxicities of its paraben
constituents. Generally, the acute toxicity of parabens is low; however, their potential for
endocrine disruption has been a subject of scientific investigation. The lipophilicity and,
consequently, some biological activities of parabens tend to increase with the length of the alkyl
chain.

Acute Toxicity

The following table summarizes the available acute oral and dermal toxicity data for the
individual parabens found in Nipastat.
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Paraben Test Species Route :;‘IIDV;O (malkg Reference
Methylparaben Mouse Oral >8000 [1]

Rat Oral >5000 [1]

Ethylparaben Mouse Oral 4000 [1]

Rat Oral >5000 [1]

Propylparaben Mouse Oral 6332 [1]

Rat Oral >5000 [1]

Butylparaben Mouse Oral >12,800 [1]

Rat Oral 15,360 [1]

Isobutylparaben Rat Dermal >2000 [2]

Repeated Dose Toxicity and No-Observed-Adverse-

Effect-Level (NOAEL)

Subchronic and chronic toxicity studies have been conducted to establish the NOAEL for

various parabens.
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NOAEL
Test Study Key
Paraben ] ] (mglkg T Reference
Species Duration Findings
bwi/day)
No adverse
Methylparabe
Rat 90-day 1000 effects [3]
n
observed.
No adverse
Ethylparaben  Rat 90-day 1000 effects [3]
observed.
No adverse
Propylparabe
Rat 90-day 1000 effects [3]
n
observed.
Decreased
body weight
Butylparaben  Rat 90-day 250 ] ] [1]
gain at higher
doses.
Skin
hyperkeratosi
Isobutylparab 28-day )
Rat 50 s at higher [2]
en (dermal) ]
doses in
females.
No systemic
13-week
Isobutylparab toxicity; local
Rat (subcutaneou 50 S [4]
en | irritation at
S
injection site.
Genotoxicity

Parabens have been extensively evaluated for their genotoxic potential using a battery of in
vitro and in vivo assays.
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Paraben Assay Test System Result Reference
Methylparaben Ames Test S. typhimurium Negative [1]
Chromosomal .

) CHO cells Positive [1][5]
Aberration
Ethylparaben Ames Test S. typhimurium Negative [1]
Chromosomal N

) CHO cells Positive [1][5]
Aberration
Propylparaben Ames Test S. typhimurium Negative [1]
Butylparaben Ames Test S. typhimurium Negative [1]
Isobutylparaben Ames Test S. typhimurium Negative [6]

1% incidence of

Chromosomal structural
) CHO cells ) [6]
Aberration aberrations at
0.6 mg/ml

While generally considered non-mutagenic in bacterial reverse mutation assays,
methylparaben and ethylparaben have been shown to induce chromosomal aberrations in
mammalian cells at high concentrations.[1][5]

Carcinogenicity

Long-term carcinogenicity studies in rodents have not demonstrated a carcinogenic potential
for the parabens tested.
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Paraben Test Species Route Result Reference

Non-

Methylparaben Rat Oral ) ) [1]
carcinogenic

Non-

Propylparaben Rat Oral ) ) [1]
carcinogenic

Non-

Butylparaben Mouse Oral _ _ [7]
carcinogenic

Non-

Isobutylparaben Mouse Oral , _ [7]
carcinogenic

Developmental and Reproductive Toxicity (DART)

The endocrine-disrupting potential of parabens, particularly their weak estrogenic activity, has
been a primary focus of DART studies. The potency of estrogenic effects generally increases
with the length of the alkyl chain.
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Paraben

Test Species

Key Findings Reference

Methylparaben

Rat

No adverse effects on
male reproductive 1]
organs up to 1000

mg/kg/day.

Ethylparaben

Rat

No adverse effects on
male reproductive o
organs up to 1000

mg/kg/day.

Propylparaben

Rat

Reduced sperm
production at doses of 8]
10 mg/kg/day and

higher.

Butylparaben

Rat

Decreased epididymal

and seminal vesicle
weights; reduced 1]
sperm motility and

count in offspring at

100 mg/kg/day.

Isobutylparaben

Rat

Uterine weight

increase in dams;

some evidence of

effects on male [9]
reproductive

development in

offspring.

Experimental Protocols

The following sections detail the methodologies for key toxicological assays cited in this guide,
based on OECD Test Guidelines.
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Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral
exposure to a substance for 90 days.[3]

Test System: Typically, Wistar or Sprague-Dawley rats.

o Administration: The test substance is administered orally via gavage, in the diet, or in
drinking water, daily for 90 days.

» Dose Levels: At least three dose levels and a concurrent control group are used. The highest
dose should induce toxic effects but not death or severe suffering.

o Endpoints: Daily clinical observations, weekly body weight and food/water consumption
measurements, hematology, clinical biochemistry, and urinalysis. At termination, a full
necropsy is performed, and organs are weighed and subjected to histopathological
examination.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG
471)

This assay is used to detect gene mutations induced by a test substance.

o Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-
dependent strains of Escherichia coli.

o Methodology: The tester strains are exposed to the test substance with and without a
metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have
mutated back to a state of amino acid synthesis) is counted.

o Evaluation: A substance is considered mutagenic if it causes a concentration-related
increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test
(OECD TG 473)
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This test identifies substances that cause structural chromosomal aberrations in cultured
mammalian cells.

o Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or
human peripheral blood lymphocytes.

» Methodology: Cells are exposed to the test substance for a defined period, both with and
without metabolic activation. Cells are then arrested in metaphase, harvested, and stained.
Metaphase spreads are examined microscopically for chromosomal abnormalities.

o Evaluation: A positive response is characterized by a concentration-dependent increase in
the percentage of cells with structural chromosomal aberrations.

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(OECD TG 422)

This screening test provides information on both general systemic toxicity and potential effects
on reproduction and development.

e Test System: Rats.

o Administration: The test substance is administered orally to males for at least four weeks
(including a two-week pre-mating period) and to females throughout the study (including two
weeks pre-mating, gestation, and lactation).

o Endpoints: In addition to the endpoints in a standard repeated dose study, this guideline
includes evaluation of mating performance, fertility, gestation length, and offspring viability
and growth.

Extended One-Generation Reproductive Toxicity Study
(OECD TG 443)

This is a more comprehensive study of reproductive and developmental toxicity than TG 422.

o Test System: Rats.
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o Administration: Similar to TG 422, with extended exposure of the F1 generation through

sexual maturity.

» Endpoints: In addition to the endpoints of TG 422, this study includes more detailed
evaluation of the F1 generation, including reproductive organ function, developmental
landmarks, and neurobehavioral and immunotoxicological assessments in specific cohorts.

Mechanistic Toxicology and Signaling Pathways
Endocrine Disruption

Parabens are known to possess weak estrogenic activity, which is a primary mechanism of
their endocrine-disrupting effects. They can bind to estrogen receptors (ERa and ERp),
mimicking the action of endogenous estrogens and potentially leading to downstream effects
on gene expression and cellular function. Some parabens also exhibit anti-androgenic activity.
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Paraben Endocrine Disruption Pathway

Mitochondrial Dysfunction

Some parabens, particularly propylparaben, have been shown to induce mitochondrial
dysfunction. A key mechanism is the induction of the mitochondrial permeability transition
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(MPT), a sudden increase in the permeability of the inner mitochondrial membrane. This can
lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, ATP depletion, and
ultimately, cell death.[10]
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Paraben-Induced Mitochondrial Dysfunction

Experimental Workflow Diagrams
Workflow for Ames Test (OECD TG 471)
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Conclusion

Nipastat, a mixture of five parabens, exhibits a well-characterized toxicological profile primarily
driven by the properties of its individual components. The acute toxicity of these parabens is
low. The main toxicological concerns are related to their potential for endocrine disruption,
specifically weak estrogenic and anti-androgenic activities, which are more pronounced with
longer alkyl chain parabens. Genotoxicity and carcinogenicity studies have generally not
indicated a significant risk at relevant exposure levels. This guide provides a comprehensive
summary of the available safety data and experimental methodologies to aid researchers and
professionals in the risk assessment and safe handling of Nipastat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Safety and Toxicology
of Nipastat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175275#safety-and-toxicology-data-for-nipastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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